2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride
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Overview
Description
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a piperidin-4-yloxy group. This compound is used in various scientific research applications, particularly in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride typically involves the reaction of 2-chloro-5-hydroxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Dechlorinated derivatives and other reduced forms.
Scientific Research Applications
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is utilized in several scientific research fields:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Drug Discovery: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is employed in studies investigating the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxypyridine
- 2-Chloro-5-methoxypyridine
- 2-Chloro-5-aminopyridine
Uniqueness
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-piperidin-4-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGLBSIOZROAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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